molecular formula C17H18N2O4S B300102 N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B300102
M. Wt: 346.4 g/mol
InChI Key: NPYUMBGFIKHEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDNB, is a small molecule that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. CDNB has been used in a variety of applications, including as a substrate for glutathione S-transferase assays, as a model compound for studying the metabolism of sulfonamides, and as a tool for studying the mechanism of action of certain enzymes.

Mechanism of Action

The mechanism of action of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is not well understood. However, it is believed that N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide acts as a substrate for certain enzymes, including glutathione S-transferases. When N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is metabolized by these enzymes, it forms a stable adduct that can be detected using spectrophotometric techniques.
Biochemical and Physiological Effects:
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to induce oxidative stress in cells, which can lead to cell death. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is that it is a well-characterized compound that is widely available. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively stable and can be stored for extended periods of time without significant degradation.
One limitation of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is that it is not a natural compound and may not accurately reflect the behavior of endogenous compounds in vivo. Additionally, N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide may have non-specific effects on cells and tissues, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of new methods for detecting N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide adducts. Another area of interest is the use of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide as a tool for studying the metabolism of other drugs and xenobiotics.
Conclusion:
In conclusion, N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is a small molecule that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been used in a variety of applications, including as a substrate for glutathione S-transferase assays, as a model compound for studying the metabolism of sulfonamides, and as a tool for studying the mechanism of action of certain enzymes. While N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages, including its stability and availability, it also has limitations and may not accurately reflect the behavior of endogenous compounds in vivo. There are several future directions for research involving N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide, including the development of new methods for detecting N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide adducts and the use of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide as a tool for studying the metabolism of other drugs and xenobiotics.

Synthesis Methods

N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-cyano-3,5-dimethylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is as a substrate for glutathione S-transferase assays. Glutathione S-transferases are a family of enzymes that play an important role in detoxifying xenobiotics and other harmful compounds. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is often used as a model substrate for studying the activity of these enzymes.
N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has also been used as a tool for studying the metabolism of sulfonamides. Sulfonamides are a class of drugs that are commonly used as antibiotics. N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to be a useful model compound for studying the metabolism of sulfonamides in vivo and in vitro.

properties

Product Name

N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-cyano-3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C17H18N2O4S/c1-11-7-12(2)14(10-18)15(8-11)19-24(20,21)13-5-6-16(22-3)17(9-13)23-4/h5-9,19H,1-4H3

InChI Key

NPYUMBGFIKHEOE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.